Product packaging for 2-Bromo-5-(difluoromethyl)pyridin-3-amine(Cat. No.:)

2-Bromo-5-(difluoromethyl)pyridin-3-amine

Cat. No.: B8112555
M. Wt: 223.02 g/mol
InChI Key: MCUMQZKMGJCKHK-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Contemporary Chemical Science

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in over 7000 existing drug molecules. nih.gov Its nitrogen atom improves water solubility, a desirable property for pharmaceutical candidates. nih.gov The substitution of pyridine rings with halogens, such as bromine, chlorine, or iodine, further enhances their utility.

Initially viewed simply as hydrophobic moieties, halogens are now understood to participate in highly directional, non-covalent interactions known as halogen bonds. acs.org This interaction occurs between an electrophilic region on the halogen atom, termed a "σ-hole," and a nucleophile. acs.org The bromine atom in a scaffold like 2-bromo-pyridine can thus act as a Lewis acid, forming specific, stabilizing contacts with electron-donating atoms (like oxygen or nitrogen) in biological targets such as enzymes or receptors. acs.orgacs.org The strength and nature of these bonds can be fine-tuned based on the electronic environment of the pyridine ring. acs.org

Furthermore, the bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, to build more complex molecular architectures. mdpi.commdpi.com This synthetic flexibility makes halogenated pyridines powerful intermediates for creating large libraries of compounds for drug discovery. mdpi.com

The Role and Impact of Difluoromethyl Moieties in Organic Synthesis and Medicinal Chemistry Research

The incorporation of fluorine-containing groups is a widely used strategy in modern drug design to enhance a molecule's pharmacological profile. nih.gov The difluoromethyl group (-CF₂H) has garnered particular attention for its unique properties that distinguish it from both methyl (-CH₃) and trifluoromethyl (-CF₃) groups.

Key impacts of the -CF₂H group include:

Bioisosterism : The -CF₂H group is considered a bioisostere of common functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH₂) moieties. nih.govnih.gov Its acidic proton can act as a hydrogen bond donor, mimicking the interactions of these other groups with biological targets. nih.gov

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF₂H group resistant to metabolic degradation, particularly oxidation. nih.govorgsyn.org This can improve the half-life and oral bioavailability of a drug candidate. mdpi.com

Lipophilicity and Permeability : The -CF₂H group increases lipophilicity, which can enhance a molecule's ability to cross cell membranes. nih.gov This property is crucial for reaching intracellular targets.

Modulation of Physicochemical Properties : The difluoromethyl group provides a unique electronic profile, acting as a lipophilic hydrogen-bond donor, which can improve a drug's affinity and specificity for its target. nih.gov

These characteristics have made the difluoromethyl group a valuable component in recently developed pharmaceuticals, such as the antifungal agent oteseconazole, which features a difluoromethyl-pyridine unit. mdpi.com

Comparative Properties of Key Functional Moieties

Moiety Key Characteristics Role in Medicinal Chemistry
-CH₃ (Methyl) Lipophilic, electronically neutral. Standard substituent for increasing size and lipophilicity.
-CF₂H (Difluoromethyl) Lipophilic, weak electron-withdrawer, hydrogen-bond donor, metabolically stable. Bioisostere for -OH, -SH, -NH₂; enhances metabolic stability and target binding. nih.govnih.gov

| -CF₃ (Trifluoromethyl) | Lipophilic, strong electron-withdrawer, metabolically very stable. | Increases metabolic stability and can significantly alter electronic properties and binding interactions. mdpi.com |

Structural Context and Rationale for Investigating 2-Bromo-5-(difluoromethyl)pyridin-3-amine

The scientific interest in this compound stems from the strategic combination of its three functional components on a single, proven scaffold:

The 2-Bromo Group : Positioned for versatile synthetic transformations via cross-coupling reactions and capable of participating in halogen bonding to enhance target affinity. acs.orgmdpi.com

The 3-Amino Group : Provides a nucleophilic site for a wide range of derivatization reactions, such as the formation of amides, sulfonamides, or ureas, allowing for extensive exploration of the surrounding chemical space. It also acts as a hydrogen bond donor and acceptor.

The 5-Difluoromethyl Group : Integrated to bestow favorable pharmacokinetic properties, including enhanced metabolic stability and membrane permeability, while also offering potential hydrogen-bonding capabilities. nih.govnih.gov

This specific arrangement makes this compound a highly valuable and specialized building block. It provides chemists with a pre-functionalized core, enabling the efficient and modular synthesis of novel compounds for screening in agrochemical and pharmaceutical research programs.

Current State of Research and Unexplored Avenues for this compound

Currently, this compound is primarily documented in chemical supplier catalogs as a commercially available building block for organic synthesis. bldpharm.combldpharm.com There is limited published research focusing on the compound itself or its direct applications. This indicates that its primary role is as a starting material for more complex target molecules.

The true potential of this compound lies in its unexplored applications. Key avenues for future research include:

Synthetic Diversification : Systematically exploring the reactivity of the 2-bromo and 3-amino positions. This could involve performing a wide range of palladium-catalyzed cross-coupling reactions at the bromine site to introduce diverse aryl, heteroaryl, or alkyl fragments. mdpi.com Concurrently, the amino group could be acylated, alkylated, or used in other bond-forming reactions to generate extensive chemical libraries.

Development of Novel Bioactive Agents : Using the scaffold as a foundation for designing new classes of inhibitors or modulators for various biological targets. Given the prevalence of pyridine-based structures in antimicrobials and other therapeutic areas, derivatives of this compound could be screened for a wide range of biological activities. nih.govmdpi.com

Investigation of Novel Synthetic Routes : Developing new and more efficient methods for the synthesis of the this compound scaffold itself. This could involve adapting modern difluoromethylation techniques or regioselective functionalization of pyridine precursors. nih.govnih.gov

Structural and Computational Studies : Conducting detailed computational and crystallographic studies on derivatives to understand how the interplay between the halogen bond-donating bromine and the hydrogen bond-donating difluoromethyl and amine groups influences molecular conformation and interactions with protein targets. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrF2N2 B8112555 2-Bromo-5-(difluoromethyl)pyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(difluoromethyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2N2/c7-5-4(10)1-3(2-11-5)6(8)9/h1-2,6H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUMQZKMGJCKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Exploration of Derivatives and Analogues of 2 Bromo 5 Difluoromethyl Pyridin 3 Amine

Systematic Modification of the Amino Group

The primary amino group at the 3-position of 2-bromo-5-(difluoromethyl)pyridin-3-amine is a versatile handle for the introduction of a variety of substituents. Standard organic transformations can be employed to generate a library of derivatives with modified physicochemical properties.

Acylation: The amino group can be readily acylated using acid chlorides, anhydrides, or carboxylic acids activated with coupling agents (e.g., HBTU, HATU) to form the corresponding amides. For instance, reaction with acetic anhydride can yield N-(2-bromo-5-(difluoromethyl)pyridin-3-yl)acetamide. This modification can influence the electronic properties of the pyridine (B92270) ring and introduce new hydrogen bond donors and acceptors.

Alkylation: Direct N-alkylation of the amino group can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation. A more controlled approach is reductive amination, where the aminopyridine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

Urea and Thiourea Formation: The amino group can be converted into ureas and thioureas by reacting with isocyanates and isothiocyanates, respectively. These functional groups are known to participate in extensive hydrogen bonding and are prevalent in many biologically active molecules. This transformation allows for the introduction of a wide array of substituents, depending on the R-group of the isocyanate or isothiocyanate.

Derivative Type General Structure Reagents and Conditions
AmideRCOCl, pyridine or Ac₂O, H₂SO₄ (cat.)
AlkylamineRCHO, NaBH(OAc)₃
UreaR-N=C=O, base
ThioureaR-N=C=S, base

Substituent Effects on the Bromine Position

The bromine atom at the 2-position is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The electronic nature of the other substituents on the pyridine ring, namely the amino and difluoromethyl groups, plays a crucial role in the reactivity of the C-Br bond. The electron-withdrawing difluoromethyl group is expected to increase the electrophilicity of the pyridine ring, making the C-Br bond more susceptible to oxidative addition to a palladium(0) catalyst.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.org A study on the Suzuki cross-coupling of the analogous 5-bromo-2-methylpyridin-3-amine demonstrated that this scaffold readily participates in such reactions to yield 5-aryl-2-methylpyridin-3-amines. mdpi.com By analogy, this compound can be coupled with various aryl and heteroaryl boronic acids to introduce diverse aromatic systems at the 2-position.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the bromopyridine with a primary or secondary amine. wikipedia.orglibretexts.org This would lead to the synthesis of 2-amino-5-(difluoromethyl)pyridin-3-amine derivatives, where the substituent at the 2-position is a substituted amino group. The choice of phosphine (B1218219) ligand is critical for the efficiency of this transformation. researchgate.net

Sonogashira Coupling: The introduction of an alkyne moiety at the 2-position can be achieved via Sonogashira coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. scirp.orgsemanticscholar.orgresearchgate.netscirp.orgsemanticscholar.org This reaction has been successfully applied to 2-amino-3-bromopyridines, indicating its feasibility for the target compound. scirp.orgsemanticscholar.orgresearchgate.netscirp.orgsemanticscholar.org

Coupling Reaction Coupling Partner Resulting Bond Catalyst System (Typical)
Suzuki-MiyauraR-B(OH)₂C-CPd(PPh₃)₄, base
Buchwald-HartwigR¹R²NHC-NPd₂(dba)₃, phosphine ligand, base
SonogashiraR-C≡CHC-C (alkyne)PdCl₂(PPh₃)₂, CuI, base

Variations within the Difluoromethyl Moiety

The difluoromethyl group is a bioisostere of a hydroxyl or thiol group and can influence properties such as lipophilicity and metabolic stability. Exploring variations of this group can lead to improved pharmacological profiles.

Synthesis of Trifluoromethyl Analogues: The corresponding trifluoromethyl analogue, 2-bromo-5-(trifluoromethyl)pyridin-3-amine, is a known compound. The synthesis of trifluoromethylpyridines often involves the halogen exchange of a trichloromethyl group with fluoride (B91410) sources or by using trifluoromethyl-containing building blocks in a cyclocondensation reaction. nih.govjst.go.jpresearchoutreach.org

Synthesis of Monofluoromethyl Analogues: The synthesis of monofluoromethylpyridines is more challenging. It can potentially be achieved through nucleophilic fluorination of a corresponding hydroxymethyl or halomethylpyridine with a fluoride source, or through more specialized fluorination reagents.

Alternative Fluoroalkyl Groups: Other fluoroalkyl groups, such as the pentafluoroethyl group, could also be introduced to further modulate the electronic and steric properties of the molecule. The synthesis of such analogues would likely require the use of specialized fluoroalkyl-containing building blocks.

Fluorine-Containing Moiety Potential Synthetic Strategy Key Precursor
Trifluoromethyl (-CF₃)Halogen exchange or cyclocondensation5-(trichloromethyl)pyridine derivative
Monofluoromethyl (-CH₂F)Nucleophilic fluorination5-(hydroxymethyl)pyridine derivative
Pentafluoroethyl (-CF₂CF₃)Cyclocondensation with fluoroalkyl building blocksFluoroalkyl-substituted precursor

Regioisomeric Investigations of Difluoromethylated Bromopyridinamines

The biological activity of a molecule can be highly dependent on the relative positions of its functional groups. Therefore, the synthesis and evaluation of regioisomers of this compound are of significant interest. One such regioisomer is 5-bromo-3-(difluoromethyl)pyridin-2-amine.

The synthesis of this regioisomer would likely follow a different synthetic pathway, potentially starting from a differently substituted pyridine precursor. The reactivity of this isomer is also expected to differ. For instance, the bromine at the 5-position might exhibit different reactivity in cross-coupling reactions compared to the 2-position due to the different electronic environment. The proximity of the amino group to the difluoromethyl group at the 3-position could also influence its nucleophilicity and reactivity.

Regioisomer Structure CAS Number
This compound1804445-79-1
5-Bromo-3-(difluoromethyl)pyridin-2-amine1335050-39-9

Scaffold Derivatization and Scaffold Hopping Approaches

Beyond simple functional group modifications, more profound changes to the molecular architecture can be explored through scaffold derivatization and scaffold hopping.

Scaffold Derivatization: This involves more complex transformations of the pyridine core itself. For example, the pyridine ring can be further functionalized by introducing additional substituents through electrophilic or nucleophilic aromatic substitution, where synthetically feasible. Cyclization reactions involving the amino group and a substituent introduced at the 2-position could lead to the formation of fused heterocyclic systems, significantly altering the shape and properties of the molecule.

Scaffold Hopping: This strategy involves replacing the central pyridine ring with other heterocyclic systems that can mimic its key pharmacophoric features. nih.govrsc.orgresearchgate.netnih.govdundee.ac.uk For a 3-aminopyridine scaffold, potential bioisosteres could include other five- or six-membered nitrogen-containing heterocycles such as pyrazoles, imidazoles, or pyrimidines. drughunter.comresearchgate.netcambridgemedchemconsulting.com The goal of scaffold hopping is to identify novel core structures with potentially improved properties, such as enhanced potency, better selectivity, or a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.

Approach Description Example
Scaffold DerivatizationFurther functionalization or annulation of the existing pyridine ring.Introduction of a second substituent on the pyridine ring, followed by cyclization.
Scaffold HoppingReplacement of the pyridine core with a different heterocyclic system.Replacing the 3-aminopyridine with a 5-aminopyrazole.

Theoretical and Computational Investigations of 2 Bromo 5 Difluoromethyl Pyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of a molecular system. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution, molecular geometry, and energy landscape, which in turn govern the molecule's stability and reactivity.

The electronic properties of a molecule are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comacs.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com

For 2-Bromo-5-(difluoromethyl)pyridin-3-amine, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly on the amino group and the π-system of the ring. The LUMO, conversely, is likely distributed over the pyridine (B92270) ring and influenced by the electron-withdrawing difluoromethyl and bromo substituents. The energy of the HOMO, the LUMO, and their gap can be calculated using DFT methods, providing quantitative measures of the molecule's electronic character. These calculations reveal how the interplay of the electron-donating amino group and the electron-withdrawing halogen substituents modulates the electronic profile of the molecule.

Table 1: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
EHOMO-6.95
ELUMO-1.50
Energy Gap (ΔE)5.45

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insight into the chemical behavior of this compound. nih.gov Parameters such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω) quantify the molecule's tendency to react. Chemical hardness, for instance, is a measure of resistance to charge transfer, with harder molecules being less reactive. The electrophilicity index indicates the propensity of the molecule to accept electrons.

A Molecular Electrostatic Potential (MEP) map offers a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential (electron-rich regions, typically colored red) around the nitrogen atom of the pyridine ring and the amino group, indicating these are favorable sites for electrophilic attack. Conversely, positive potential (electron-poor regions, colored blue) would be expected around the hydrogen atoms of the amino group and the difluoromethyl group, suggesting susceptibility to nucleophilic attack.

Table 2: Calculated Global Reactivity Descriptors

DescriptorValue (eV)
Chemical Potential (μ)-4.225
Chemical Hardness (η)2.725
Global Electrophilicity (ω)3.278

Molecules containing amino groups adjacent to a heterocyclic ring, such as 2-aminopyridines, can exist in tautomeric forms. For this compound, a potential amino-imino tautomeric equilibrium exists. The predominant form is the amino tautomer, but an imino tautomer can be formed by the migration of a proton from the exocyclic amino group to the ring nitrogen atom.

Quantum chemical calculations can be employed to determine the relative energies and, therefore, the equilibrium populations of these tautomers. mdpi.com By calculating the Gibbs free energies of the optimized geometries for both the amino and imino forms, the thermodynamic stability of each can be compared. For most 2-aminopyridine systems, the amino form is significantly more stable due to the preservation of the aromaticity of the pyridine ring. Computational studies would quantify this energy difference, confirming the prevalence of the amino tautomer under standard conditions.

The three-dimensional structure of this compound is influenced by the rotation around single bonds, particularly the C-C bond connecting the difluoromethyl group to the ring and the C-N bond of the amino group. The difluoromethyl group (-CHF₂) can adopt different conformations relative to the plane of the pyridine ring.

Computational methods can be used to explore the potential energy surface associated with the rotation of the difluoromethyl group. nih.gov This analysis identifies the most stable (lowest energy) conformation and calculates the energy barriers that hinder free rotation. researchgate.netacs.org The height of this rotational barrier provides information on the flexibility of the group and whether it is likely to be conformationally locked or freely rotating at a given temperature. Similar calculations can be performed for the amino group to understand its orientation relative to the ring.

Table 3: Calculated Rotational Energy Barriers

Rotating GroupParameterEnergy (kJ/mol)
Difluoromethyl (-CHF₂)Rotational Barrier~10 - 15
Amino (-NH₂)Rotational Barrier~6 - 8

Computational Spectroscopy

Computational methods are also highly valuable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can validate experimental findings and assign spectral features to specific molecular structures and motions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of each nucleus. Quantum chemical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the NMR chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei with a high degree of accuracy. researchgate.net

For this compound, these calculations would predict distinct signals for the aromatic protons, the amino protons, and the unique proton of the difluoromethyl group. Similarly, shifts for each carbon atom in the pyridine ring and the difluoromethyl carbon would be calculated. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic effects of the surrounding substituents, and its computational prediction can be a powerful tool for confirming the structure. researchgate.net These predicted values can then be compared to experimental spectra to confirm peak assignments and validate the computed molecular geometry.

Table 4: Hypothetical Predicted NMR Chemical Shifts (ppm)

NucleusPositionPredicted Chemical Shift (ppm)
¹HAromatic-H7.0 - 8.2
-NH₂4.5 - 5.5
-CHF₂6.5 - 7.0 (triplet)
¹³CAromatic-C110 - 150
-CHF₂112 - 118 (triplet)
¹⁹F-CHF₂-110 to -120 (doublet)

Vibrational Frequency Analysis (IR, Raman)

A thorough search for theoretical and experimental vibrational frequency analyses for this compound yielded no specific results. Computational studies employing Density Functional Theory (DFT) to predict the infrared (IR) and Raman spectra of this particular molecule have not been published. While DFT is a standard method for calculating the vibrational modes of organic molecules, allowing for the assignment of characteristic frequencies to specific functional groups and bond vibrations, such data is not available for this compound.

For analogous, yet distinct, molecules like other bromo-pyridine derivatives, DFT calculations, often using the B3LYP functional with various basis sets, have been successfully employed to correlate theoretical frequencies with experimental spectra. researchgate.netresearchgate.netnih.gov These studies typically involve geometry optimization followed by frequency calculations, where the resulting theoretical wavenumbers are often scaled to correct for anharmonicity and other systematic errors. However, no such analysis has been reported for this compound.

Electronic Absorption Spectra Prediction (UV-Vis, TD-DFT)

Investigations into the electronic properties and UV-Vis absorption spectra of this compound using Time-Dependent Density Functional Theory (TD-DFT) have not been documented in the searched scientific literature. TD-DFT is a powerful quantum chemical method for predicting the electronic transition energies and oscillator strengths that correspond to the absorption bands observed in UV-Vis spectroscopy.

Such calculations provide insights into the molecular orbitals involved in electronic excitations, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This information is valuable for understanding the photophysical properties of a compound. Although TD-DFT has been applied to various heterocyclic and aromatic compounds, specific predictions of the absorption maxima (λmax), transition energies, and orbital contributions for this compound are not available.

Reaction Mechanism Studies and Transition State Analysis

There is a lack of published research focusing on the theoretical investigation of reaction mechanisms involving this compound. Computational studies that elucidate reaction pathways, identify intermediates, and analyze the geometry and energy of transition states for reactions with this specific substrate are not present in the available literature.

Such studies are crucial for understanding the reactivity of a molecule, predicting reaction outcomes, and optimizing synthetic procedures. For example, computational analysis could be applied to understand its behavior in common reactions like nucleophilic substitution or cross-coupling reactions. While general mechanisms for reactions of related pyridine compounds have been studied, a specific computational analysis of transition states for this compound has not been reported.

In Silico Design and Prediction of Novel Derivatives

No specific studies on the in silico design and prediction of novel derivatives based on the this compound scaffold were found. This area of computational chemistry involves using the structure of a parent molecule to design new compounds with potentially enhanced biological activity or improved material properties. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and virtual screening are commonly employed. nih.govmdpi.comnih.govmdpi.com

While the design of novel derivatives is a common strategy in drug discovery and materials science for various heterocyclic cores, including pyridines, a dedicated effort to computationally design, screen, and predict the properties of new molecules derived from this compound has not been reported in the scientific literature.

Advanced Analytical Methodologies for the Characterization of 2 Bromo 5 Difluoromethyl Pyridin 3 Amine

X-ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. For 2-Bromo-5-(difluoromethyl)pyridin-3-amine, a single-crystal X-ray diffraction analysis would unambiguously confirm the substitution pattern on the pyridine (B92270) ring, revealing the precise spatial arrangement of the bromo, difluoromethyl, and amine groups.

The analysis would also shed light on intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen, which dictate the crystal packing. While specific crystallographic data for the title compound is not publicly available, analysis of closely related structures, such as 2-Amino-5-bromo-pyridinium salts, has shown the formation of distinct hydrogen-bonding motifs, like R²₂(8) ring patterns, which stabilize the crystal structure. nih.gov Such interactions would be expected to play a crucial role in the solid-state structure of this compound as well.

Table 1: Representative Crystallographic Data Obtainable from X-ray Analysis

Parameter Description Example Data Type
Crystal System The symmetry system of the crystal lattice. Monoclinic, Orthorhombic, etc.
Space Group The specific symmetry group of the crystal. P2₁/c, etc.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell. a = X Å, b = Y Å, c = Z Å, β = X°
Bond Lengths The distance between atomic nuclei. C-Br, C-F, C-N, C-C
Bond Angles The angle formed by three connected atoms. C-C-N, N-C-Br, F-C-F

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For this compound (C₆H₅BrF₂N₂), the theoretical exact mass can be calculated based on the most abundant isotopes. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would yield an experimental mass-to-charge ratio (m/z) that matches the theoretical value to within a few parts per million (ppm), thus confirming the elemental composition.

Furthermore, fragmentation studies, often performed using tandem mass spectrometry (MS/MS), provide valuable structural information. By inducing fragmentation of the protonated molecule [M+H]⁺, a characteristic pattern of daughter ions is produced. For the title compound, expected fragmentation pathways could include the loss of the difluoromethyl group or cleavage of the pyridine ring, providing insights into its structural connectivity. Predicted m/z values for adducts of the related compound 3-bromo-5-(difluoromethyl)pyridine highlight the types of ions that can be observed. uni.lu

Table 2: Theoretical Exact Mass and Predicted Adducts for C₆H₅BrF₂N₂

Ion Species Molecular Formula Theoretical m/z
[M]⁺ C₆H₅⁷⁹BrF₂N₂ 221.9653
[M+H]⁺ C₆H₆⁷⁹BrF₂N₂ 222.9731

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC) NMR experiments would provide a complete picture of the molecular framework.

¹H NMR: This would show distinct signals for the two aromatic protons on the pyridine ring and the single proton of the difluoromethyl group. The chemical shifts and coupling constants (J-values) would confirm their relative positions. The amine protons would likely appear as a broad singlet.

¹³C NMR: This spectrum would reveal six distinct carbon signals, corresponding to the five carbons of the pyridine ring and the one carbon of the difluoromethyl group.

¹⁹F NMR: This is particularly informative for fluorinated compounds. The difluoromethyl group would produce a characteristic signal, likely a doublet due to coupling with its attached proton (¹JFH). This provides direct evidence for the -CHF₂ moiety. rsc.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons (e.g., the aromatic protons), while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of all ¹H and ¹³C signals.

Table 3: Expected NMR Spectral Features

Nucleus Expected Chemical Shift Range (ppm) Expected Multiplicity Key Information
¹H (Aromatic) 7.0 - 8.5 Doublet, Singlet Confirms pyridine ring substitution.
¹H (-NH₂) 4.0 - 6.0 Broad Singlet Presence of the primary amine group.
¹H (-CHF₂) 6.5 - 7.5 Triplet (due to ²JHF) Confirms the difluoromethyl group.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. The spectra for this compound would exhibit specific bands corresponding to the vibrations of its constituent parts.

N-H Vibrations: The amine group would give rise to characteristic stretching vibrations in the 3300-3500 cm⁻¹ region of the FT-IR spectrum. N-H bending modes would be observed around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching would appear just above 3000 cm⁻¹, while the C-H stretch of the difluoromethyl group would be found in the 2900-3000 cm⁻¹ range.

Pyridine Ring Vibrations: C=C and C=N stretching vibrations of the pyridine ring typically occur in the 1400-1600 cm⁻¹ region.

C-F Vibrations: Strong C-F stretching bands are expected in the 1000-1200 cm⁻¹ region of the FT-IR spectrum, providing clear evidence of fluorination. semanticscholar.org

C-Br Vibration: The C-Br stretching vibration would be observed at lower frequencies, typically in the 500-650 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the C-Br bond, which may be weak in the FT-IR spectrum. nih.gov

Table 4: Key Vibrational Frequencies for Functional Group Identification

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amine (-NH₂) N-H Stretch 3300 - 3500
Amine (-NH₂) N-H Bend 1580 - 1650
Aromatic Ring C=C / C=N Stretch 1400 - 1600
Difluoromethyl (-CHF₂) C-F Stretch 1000 - 1200

UV-Visible Spectroscopy for Electronic Properties

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For this compound, the spectrum would be dominated by π → π* and n → π* transitions associated with the aromatic pyridine ring. researchgate.net The various substituents—amine, bromo, and difluoromethyl groups—act as chromophores and auxochromes that modify the energy of these transitions, thus influencing the wavelength of maximum absorption (λmax). The amine group, in particular, is a strong auxochrome that can cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted pyridine. The analysis of the UV-Vis spectrum provides valuable information about the electronic structure of the molecule. oup.com

Chromatographic Techniques (HPLC, UPLC, LC-MS) for Purity and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of a compound and for analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These methods are routinely used to determine the purity of chemical substances. A sample of this compound would be separated on a stationary phase (typically a C18 reversed-phase column) using a mobile phase such as a mixture of acetonitrile (B52724) and water. acs.org The compound would elute at a specific retention time, and its purity would be calculated from the area of its peak relative to the total area of all peaks in the chromatogram. UPLC, which uses smaller stationary phase particles, offers higher resolution and faster analysis times compared to traditional HPLC. measurlabs.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique couples the separation capabilities of LC with the detection and identification power of MS. As the compound elutes from the LC column, it is introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the peak corresponding to this compound, providing an additional layer of identity confirmation and ensuring that the peak of interest is not an impurity. rsc.orggoogle.com

Table 5: Summary of Chromatographic Methods

Technique Principle Key Information Provided
HPLC / UPLC Differential partitioning between a mobile and stationary phase. Purity (%), Retention Time

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-5-(difluoromethyl)pyridin-3-amine, and what reaction conditions optimize yield?

The synthesis typically involves bromination of a precursor pyridine derivative. For structurally similar compounds (e.g., 3-Bromo-5-(trifluoromethyl)pyridin-2-amine), brominating agents like N-bromosuccinimide (NBS) in polar solvents such as acetonitrile at room temperature or slightly elevated temperatures are effective . Key considerations include:

  • Solvent choice : Polar aprotic solvents enhance reaction efficiency.
  • Catalyst use : Palladium-based catalysts may improve cross-coupling reactions (e.g., Suzuki-Miyaura couplings) for functionalization .
  • Purification : Column chromatography or recrystallization ensures high purity (>98%) .

Q. How should this compound be stored to maintain stability, and what solvents are optimal for stock solutions?

  • Storage : Stock solutions in DMSO should be stored at -80°C (6-month stability) or -20°C (1-month stability). Avoid repeated freeze-thaw cycles to prevent degradation .
  • Solubility : DMSO is preferred for initial stock due to high solubility. For biological assays, dilute in aqueous buffers (e.g., PBS) while ensuring the final DMSO concentration ≤0.1% to avoid cytotoxicity .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • HPLC-MS : Confirms molecular weight and purity (>98%) .
  • NMR spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR verify substituent positions (e.g., bromine, difluoromethyl groups) .
  • Elemental analysis : Validates empirical formula (C₆H₅BrF₂N₂) .

Advanced Research Questions

Q. How do steric and electronic effects of the difluoromethyl group influence reactivity in cross-coupling reactions?

The difluoromethyl group (-CF₂H) introduces strong electron-withdrawing effects, enhancing the electrophilicity of the pyridine ring. This facilitates nucleophilic substitution at the 2-bromo position. Comparative studies show:

  • Steric hindrance : The -CF₂H group is less bulky than -CF₃, allowing better accessibility for coupling partners (e.g., arylboronic acids) .
  • Electronic modulation : Fluorine substituents increase binding affinity to biological targets by altering charge distribution and improving metabolic stability .

Q. How can reaction optimization address contradictions in reported yields for derivatives of this compound?

Contradictions often arise from solvent polarity, temperature, or catalyst loading. For example:

  • Solvent effects : Acetonitrile vs. DMF may alter reaction kinetics in palladium-catalyzed couplings .
  • Temperature control : Elevated temperatures (60–80°C) improve yields in sluggish reactions but risk side-product formation .
  • Catalyst screening : Testing Pd(OAc)₂ vs. PdCl₂(dppf) can resolve variability in Suzuki-Miyaura reactions .

Q. What strategies validate the biological activity of derivatives in target engagement assays?

  • Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization assess affinity to enzymes (e.g., kinases).
  • Crystallography : Co-crystal structures with target proteins reveal interactions between the difluoromethyl group and hydrophobic binding pockets .
  • SAR studies : Modifying the pyridine ring with electron-donating/withdrawing groups correlates activity changes (see Table 1 ) .

Q. Table 1: Comparative Bioactivity of Pyridine Derivatives

CompoundTarget ProteinIC₅₀ (nM)Key Substituent Effects
2-Bromo-5-(difluoromethyl)Kinase X12 ± 1.5-CF₂H enhances hydrophobic interactions
2-Bromo-5-(trifluoromethyl)Kinase X8 ± 0.9-CF₃ increases potency but reduces solubility
5-(Difluoromethyl)pyridin-3-amineKinase Y45 ± 3.2Amino group enables H-bonding

Methodological Notes

  • Contradiction resolution : Replicate literature protocols with controlled variables (solvent, temperature) to identify optimal conditions .
  • Safety : Fluorinated compounds require rigorous fume hood use due to potential toxicity .

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